molecular formula C10H9ClO2 B133048 2-(Allyloxy)-5-chlorobenzenecarbaldehyde CAS No. 152842-93-8

2-(Allyloxy)-5-chlorobenzenecarbaldehyde

Cat. No.: B133048
CAS No.: 152842-93-8
M. Wt: 196.63 g/mol
InChI Key: GWIGVDNGOWNOJL-UHFFFAOYSA-N
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Description

2-(Allyloxy)-5-chlorobenzenecarbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with an allyloxy group at the 2-position and a chlorine atom at the 5-position, along with an aldehyde functional group

Scientific Research Applications

2-(Allyloxy)-5-chlorobenzenecarbaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.

    Medicine: It may be explored for its potential biological activity, such as antimicrobial or anticancer properties.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-5-chlorobenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Allyloxy)-5-chlorobenzenecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution under acidic conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol under reflux conditions.

Major Products Formed

    Oxidation: 2-(Allyloxy)-5-chlorobenzoic acid.

    Reduction: 2-(Allyloxy)-5-chlorobenzyl alcohol.

    Substitution: 2-(Allyloxy)-5-methoxybenzenecarbaldehyde.

Comparison with Similar Compounds

Similar Compounds

    2-(Allyloxy)benzaldehyde: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

    5-Chlorobenzaldehyde: Lacks the allyloxy group, limiting its versatility in organic synthesis.

    2-(Methoxy)-5-chlorobenzenecarbaldehyde:

Uniqueness

2-(Allyloxy)-5-chlorobenzenecarbaldehyde is unique due to the presence of both an allyloxy group and a chlorine atom on the benzene ring. This combination of functional groups provides a versatile platform for further chemical modifications and enhances its utility in various synthetic applications.

Properties

IUPAC Name

5-chloro-2-prop-2-enoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h2-4,6-7H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIGVDNGOWNOJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403610
Record name 5-Chloro-2-[(prop-2-en-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152842-93-8
Record name 5-Chloro-2-[(prop-2-en-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 5-chlorosalicylaldehyde (8.20 g, 52.37 mmol, 1.00 eq.) and potassium carbonate anhydrous (8.69 g, 62.85 mmol, 1.20 eq.) in DMF (100 mL), allyl bromide (4.7 mL, 54.99 mmol, 1.05 eq.) was added. The mixture was heated at 50° C. for 18 hours. The reaction mixture was allowed to cool to r.t. and poured in water (150 mL). The mixture was extracted with DCM (2×200 mL). The comb. org. phases were dried over MgSO4 and concentrated in vacuo to give 2-allyloxy-5-chloro-benzaldehyde. The product was used without further purification.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
8.69 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

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